

Structural & Synthetic Analysis: Spiro[2.5]octane-6-carbaldehyde[1]

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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carbaldehyde

CAS No.: 849671-57-4

Cat. No.: B1405468

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Executive Summary: The Spirocyclic Advantage

Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) represents a high-value scaffold in modern medicinal chemistry, serving as a rigidified, aliphatic bioisostere for phenyl or cyclohexyl groups.[1] Unlike flat aromatic systems, the spiro[2.5]octane framework introduces defined three-dimensional vectors (F_{sp^3}) while maintaining a compact lipophilic profile.

This technical guide dissects the structural architecture, conformational dynamics, and validated synthetic pathways for this compound.[2] It is designed to provide drug developers with the mechanistic grounding necessary to utilize this scaffold for fragment-based drug discovery (FBDD) or lead optimization.[1]

Structural Architecture & Numbering

The IUPAC nomenclature for spiro systems dictates the numbering path starts at the atom adjacent to the spiro carbon in the smaller ring, proceeds through the spiro center, and traverses the larger ring.

- Molecular Formula: $C_9H_{14}O$ [1][3]

- Spiro Center: C3
- Cyclopropane Ring: C1–C2–C3[1]
- Cyclohexane Ring: C3–C4–C5–C6–C7–C8[1]
- Functional Handle: Formyl group (-CHO) at C6.

Geometrically, C6 is located at the γ -position relative to the spiro junction (para-position in cyclohexane terms). This distal arrangement minimizes steric clash between the cyclopropane "gem-dimethyl-like" bulk and the aldehyde functionality, allowing for independent functionalization.[1]

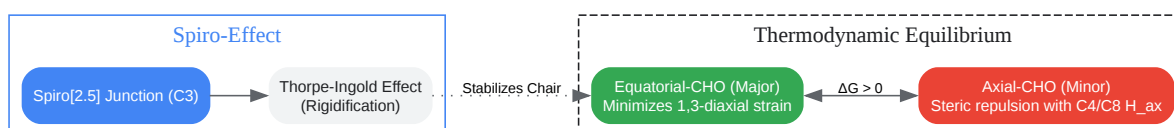
Conformational Dynamics

The cyclohexane ring of the spiro[2.5]octane system predominantly adopts a chair conformation. The spiro-cyclopropane moiety at C3 imposes constraints similar to the Thorpe-Ingold (gem-dimethyl) effect, often rigidifying the ring compared to the parent cyclohexane.[1]

Thermodynamic Equilibrium: The aldehyde at C6 is subject to axial/equatorial equilibrium.[1][4]

- Equatorial Conformer (Major): The formyl group extends away from the ring centroid, minimizing 1,3-diaxial interactions with the axial protons at C4 and C8.
- Axial Conformer (Minor): Higher energy due to steric repulsion.

However, unlike simple cyclohexanecarbaldehyde, the spiro fusion at C3 alters the ring puckering slightly. The C1-C2 bond of the cyclopropane ring is bisected by the plane of the cyclohexane chair, creating a unique anisotropic environment for the axial protons at C4 and C8.[1]



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Figure 1: Conformational equilibrium and spiro-electronic effects.

Synthetic Pathways & Process Chemistry

Reliable access to **Spiro[2.5]octane-6-carbaldehyde** typically proceeds via the Simmons-Smith cyclopropanation of a methylene-cyclohexane precursor.^[1] This route is preferred over direct alkylation strategies due to higher regiocontrol and safety profiles on scale.

Validated Synthetic Route

The following protocol outlines the conversion from a commercially available 4-oxocyclohexanecarboxylate precursor.

Step 1: Wittig Olefination

- Reagents: Methyltriphenylphosphonium bromide, KOtBu, THF.
- Substrate: Methyl 4-oxocyclohexanecarboxylate.^[1]
- Mechanism: Ylide attack on the ketone ensures exclusive exocyclic double bond formation.^[1]
- Outcome: Methyl 4-methylenecyclohexanecarboxylate.^[1]

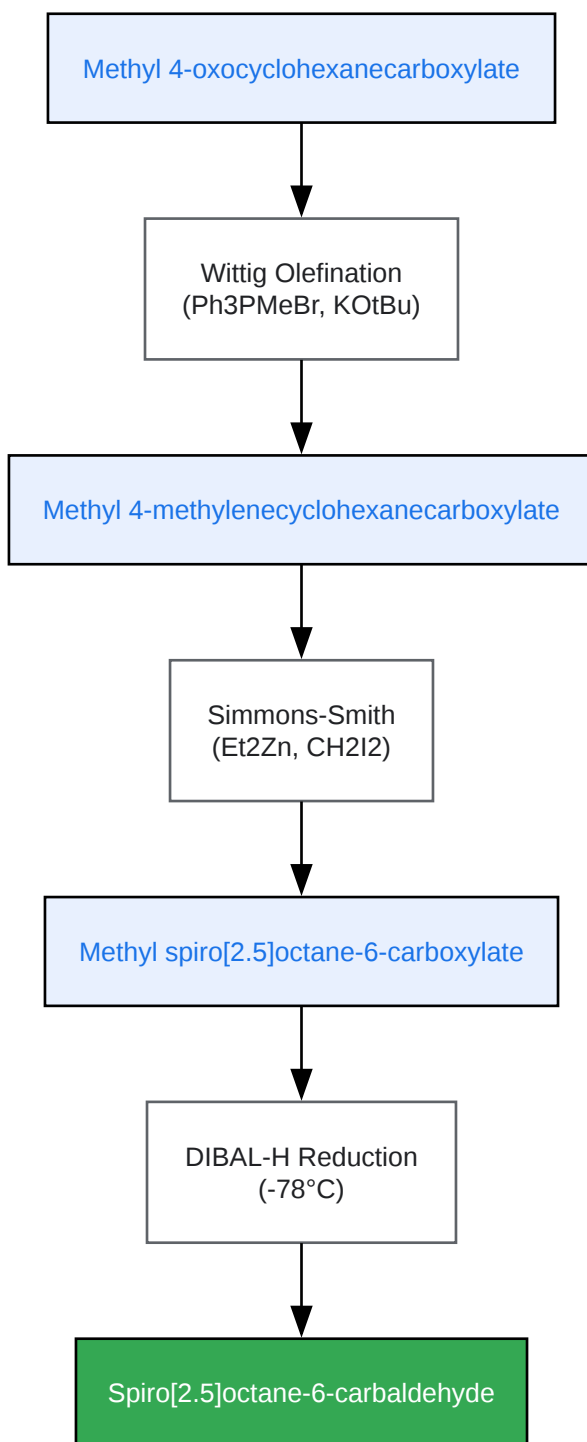
Step 2: Simmons-Smith Cyclopropanation

- Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), DCM (anhydrous).
- Critical Control: The reaction is stereospecific relative to existing chiral centers (if any), but here it forms the achiral spiro junction. Strict anhydrous conditions are required to prevent violent decomposition of the organozinc carbenoid.
- Outcome: Methyl spiro[2.5]octane-6-carboxylate.^[1]

Step 3: Reductive Homologation

- Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene, -78°C.^[1]

- Process Logic: Controlled reduction of the ester directly to the aldehyde is possible at cryogenic temperatures. Alternatively, full reduction to the alcohol (LiAlH_4) followed by Swern or DMP oxidation provides higher fidelity if over-reduction is observed.
- Target: **Spiro[2.5]octane-6-carbaldehyde**.



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Figure 2: Step-wise synthetic workflow from commercial precursors.

Analytical Fingerprinting

Characterization of the spiro[2.5]octane scaffold requires careful analysis of the high-field region in NMR, where the cyclopropane protons reside.

Representative NMR Profile

Note: Chemical shifts are estimated based on spiro[2.5]octane derivatives and general shielding constants.

Nucleus	Signal (δ ppm)	Multiplicity	Assignment	Structural Insight
^1H NMR	9.65	d, J=1.5 Hz	1H, -CHO	Aldehyde proton; doublet indicates coupling to H6. [1]
	2.25	m	1H, H6	Alpha-proton; axial/equatorial average.[1]
	1.80 - 1.40	m	8H, Cyclohexane	Ring protons (C4, C5, C7, C8).
	0.35 - 0.15	m	4H, Cyclopropane	Diagnostic: High-field shift due to ring current anisotropy of the 3-membered ring.[1]
^{13}C NMR	204.5	s	C=O	Carbonyl carbon. [1]
	50.2	d	C6	Alpha-carbon.[1]
	34.5	t	C4, C8	Methylene groups adjacent to spiro center.
	28.1	s	C3 (Spiro)	Quaternary spiro center.
	24.0	t	C5, C7	Beta-methylenes.[1]
	11.5	t	C1, C2	Cyclopropane carbons (shielded).

Infrared (IR) Spectroscopy[5]

- C-H Stretching (Cyclopropane): $\sim 3050\text{--}3080\text{ cm}^{-1}$ (Distinctive weak band).
- C=O Stretching (Aldehyde): $\sim 1720\text{--}1730\text{ cm}^{-1}$ (Strong).
- C-H Fermi Resonance (Aldehyde): Doublet at ~ 2720 and 2820 cm^{-1} .

Medicinal Utility & Functionalization

The C6-aldehyde serves as a versatile "warhead" for further diversification:

- Reductive Amination: Access to secondary/tertiary amines for GPCR targeting.[1]
- Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain.[1]
- Oxidation: Conversion to the carboxylic acid (CAS 1086399-13-4) for amide coupling.[1]

The spiro[2.5]octane core is often utilized to lower logP relative to a tert-butyl group while maintaining metabolic stability against CYP450 oxidation, as the spiro-cyclopropane lacks abstractable protons on the quaternary carbon.[1]

References

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